7-Fluoro-2-methyl-3,4-dihydro-1H-isoquinolin-6-ol;hydrochloride
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Overview
Description
The compound “7-Fluoro-2-methyl-3,4-dihydro-1H-isoquinolin-6-ol;hydrochloride” is a complex organic molecule. It likely contains an isoquinoline structure, which is a benzene ring fused to a pyridine ring . The presence of the “7-Fluoro” and “2-methyl” groups indicates substitutions on the isoquinoline ring. The “3,4-dihydro” suggests the presence of two additional hydrogen atoms, making the isoquinoline partially saturated . The “6-ol” indicates a hydroxyl group at the 6th position .
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present and their positions on the isoquinoline ring . The presence of a hydroxyl group might make it a potential nucleophile, while the fluoro group could potentially leave, making it a good leaving group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure . Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present .Scientific Research Applications
Antiviral Applications
A study conducted by Ivashchenko et al. (2014) on the synthesis and antiviral activity of substituted ethyl esters of 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids and their derivatives revealed that while most compounds were not active against bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza A virus, derivatives showed effective suppression of influenza A virus replication in cell cultures and in vivo efficacy in a model of influenza pneumonia in mice at a dose of 25 mg/kg/day (Ivashchenko et al., 2014).
Quantum Entanglement in Cancer Diagnosis
Alireza et al. (2019) presented an analytical model to analyze the interaction between a moving nano molecule related to the compound of interest and a two-mode field in the presence of two-photon transitions for human cancer cells, tissues, and tumors diagnosis. The study evaluated the temporal behavior of Von Neumann entropy as a measure of degree of entanglement (Alireza, Jennifer, & Caissutti Angela, 2019).
Synthetic Methodologies and Chemical Analysis
The resolution of racemic 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline, a structurally related compound, was effectively enriched by recrystallization, highlighting the significance of stereochemical purity in the synthesis of pharmaceutical intermediates (Bálint et al., 2000).
Antidepressant-like Action
Pesarico et al. (2017) investigated the effects of 7-Fluoro-1,3-diphenylisoquinoline-1-amine (FDPI), a compound structurally related to the subject compound, in an animal model of stress induced by maternal separation. The study concluded that FDPI reversed the reduction in self-care behavior induced by maternal separation stress in rats by modulating the glutamatergic/GABAergic systems (Pesarico et al., 2017).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
7-fluoro-2-methyl-3,4-dihydro-1H-isoquinolin-6-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO.ClH/c1-12-3-2-7-5-10(13)9(11)4-8(7)6-12;/h4-5,13H,2-3,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIRQKYUMMCBES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1)F)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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